molecular formula C14H20N2O3 B14852103 Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate

Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate

Cat. No.: B14852103
M. Wt: 264.32 g/mol
InChI Key: CYWAMQHXEWLALL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a formyl group, and a methylpyridinyl moiety

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

tert-butyl N-[2-(4-formyl-6-methylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C14H20N2O3/c1-10-7-11(9-17)8-12(16-10)5-6-15-13(18)19-14(2,3)4/h7-9H,5-6H2,1-4H3,(H,15,18)

InChI Key

CYWAMQHXEWLALL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridine derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution under cooling conditions. The reaction mixture is then stirred at room temperature for an extended period to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nature of the electrophile used.

Scientific Research Applications

Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring may also interact with aromatic residues in the active site of enzymes, further modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(4-formyl-6-methylpyridin-2-YL)ethylcarbamate is unique due to the presence of both a formyl group and a tert-butyl carbamate moiety. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its similar compounds.

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